N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide
Description
Historical Development of 1,3,4-Thiadiazole Chemistry
The discovery of 1,3,4-thiadiazole by Fischer marked the beginning of systematic exploration into its synthetic and pharmacological potential. Early applications focused on sulfonamide derivatives, which demonstrated antibacterial properties by inhibiting folate synthesis. By the mid-20th century, researchers recognized the scaffold’s capacity to stabilize charges through mesoionic resonance, enabling membrane permeability and oral bioavailability. Advances in cyclization and condensation techniques in the 21st century expanded the repertoire of derivatives, including those with sulfanyl and benzamide substituents. For instance, the introduction of benzylsulfanyl groups at position 5 and aromatic amides at position 2, as seen in N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide, reflects deliberate engineering to enhance target affinity.
Position of this compound in Thiadiazole Classification
1,3,4-Thiadiazoles are classified based on substitution patterns and electronic effects. The compound belongs to the 2,5-disubstituted subclass, characterized by:
- A benzylsulfanyl group (-S-CH₂-C₆H₅) at position 5, contributing hydrophobic interactions and steric bulk.
- A 4-methylbenzamide (-NH-C₆H₃(CH₃)-CO) at position 2, enabling hydrogen bonding and π-π stacking.
Table 1: Structural Features of Select 1,3,4-Thiadiazole Derivatives
This substitution strategy balances electron-withdrawing (sulfanyl) and electron-donating (methylbenzamide) groups, optimizing reactivity and target engagement.
Significance in Heterocyclic Medicinal Chemistry
1,3,4-Thiadiazoles occupy a privileged position in medicinal chemistry due to their:
- Mesoionic Character : Neutral charge distribution facilitates membrane penetration and central nervous system activity.
- Diverse Pharmacophore Compatibility : Substituents at positions 2 and 5 modulate interactions with enzymes, receptors, and DNA.
- Synergy with Benzamide Moieties : The 4-methylbenzamide group in this compound enhances binding to kinase domains and protease-active sites, as demonstrated in computational studies.
Recent work highlights its role in allosteric kinase inhibition , where the benzylsulfanyl group disrupts ATP-binding pockets, and the methylbenzamide stabilizes hydrophobic subpockets.
Theoretical Framework for Understanding Benzylsulfanyl-Thiadiazole Derivatives
The electronic and steric properties of this compound are governed by:
- Aromaticity and Electron Deficiency : The thiadiazole ring’s electron-withdrawing nitrogen atoms create electron-deficient carbons at positions 2 and 5, favoring nucleophilic attacks and functionalization.
- Mesoionic Resonance : Delocalization of π-electrons generates a dipolar structure, enhancing stability and biomolecular interactions.
- Substituent Effects :
Figure 1: Key Interactions of this compound
- Hydrogen Bonds : Between the benzamide carbonyl and target residues.
- Van der Waals Forces : Benzyl and methyl groups engage hydrophobic pockets.
- π-Stacking : Benzamide aromatic ring aligns with tyrosine/phenylalanine residues.
Properties
IUPAC Name |
N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS2/c1-12-7-9-14(10-8-12)15(21)18-16-19-20-17(23-16)22-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMBWISRRFSUTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide typically involves the reaction of 5-(benzylsulfanyl)-1,3,4-thiadiazole-2-amine with 4-methylbenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C21H19N5O2S2
- Molecular Weight : 437.54 g/mol
- CAS Number : 831244-17-8
The structure of this compound features a thiadiazole ring, which is known for its diverse biological activities. The presence of the benzylsulfanyl group enhances its pharmacological potential.
Anticancer Activity
Recent studies have explored the anticancer properties of thiadiazole derivatives, including N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide. A notable study synthesized various derivatives and evaluated their cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer) cells. The results indicated that specific substitutions on the thiadiazole ring significantly enhanced anticancer activity, with some derivatives achieving IC50 values in the low micromolar range against HeLa cells .
| Compound | Cell Line | IC50 (µM) | Observations |
|---|---|---|---|
| 5d | HeLa | 8.5 | Promising activity |
| 5g | A549 | 12.0 | Moderate activity |
| 5k | HepG2 | 10.0 | Significant inhibition |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. In vitro studies showed that derivatives of thiadiazoles exhibited substantial antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound demonstrated minimum inhibitory concentrations (MIC) comparable to standard antibiotics like norfloxacin and chloromycin .
| Bacterial Strain | MIC (µg/mL) | Comparison with Standard |
|---|---|---|
| Staphylococcus aureus | 2 | Norfloxacin (2) |
| Escherichia coli | 8 | Chloromycin (7) |
| Pseudomonas aeruginosa | 16 | - |
Anti-inflammatory Effects
Another area of application is in anti-inflammatory research. Compounds derived from thiadiazoles have shown potential in reducing inflammation markers in various models. Studies indicated that certain derivatives could inhibit cyclooxygenase enzymes effectively, showcasing their potential as anti-inflammatory agents .
Case Study 1: Synthesis and Evaluation of Thiadiazole Derivatives
A research team synthesized a series of thiadiazole derivatives based on the structure of this compound. They assessed the biological activity through various assays:
- Cytotoxicity Assay : Evaluated using MTT assay on different cancer cell lines.
- Antimicrobial Assay : Conducted using broth microdilution methods against selected bacterial strains.
The study concluded that modifications to the benzyl group significantly influenced both anticancer and antimicrobial activities .
Case Study 2: Thiadiazole Derivatives as Xanthine Oxidase Inhibitors
Another innovative study focused on the development of thiadiazole derivatives as xanthine oxidase inhibitors, which are crucial in managing conditions like gout and hyperuricemia. The synthesized compounds exhibited potent inhibitory effects with IC50 values lower than those of standard drugs used in therapy .
Mechanism of Action
The mechanism of action of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of key enzymes or disruption of cell membrane integrity. In the context of its anticancer properties, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
Table 1: Key Derivatives of 1,3,4-Thiadiazole-Based Benzamides
Key Observations:
- Benzylsulfanyl vs. Substituted Benzylsulfanyl Groups: The target compound’s benzylsulfanyl group differs from analogues with electron-withdrawing substituents (e.g., 4-chlorobenzyl in ) or electron-donating groups (e.g., 3,4-dimethoxybenzyl in ).
- Benzamide Substituents: The 4-methyl group in the target compound is less polar compared to the 4-dimethylsulfamoyl group in or the 2-methoxy-4-methylthio group in , which may reduce solubility but enhance membrane permeability.
- Melting Points and Yields: The high yield (88%) and moderate melting point (133–135°C) of compound 5h suggest efficient synthesis and stability, whereas data gaps for the target compound highlight a need for further experimental characterization.
Biological Activity
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide is a compound of interest due to its potential therapeutic applications, particularly in oncology and as an anti-inflammatory agent. This article explores its biological activity, including mechanisms of action, in vitro and in vivo studies, and potential applications based on recent research findings.
- Molecular Formula : C₁₃H₁₁N₅OS₃
- Molecular Weight : 349.5 g/mol
- CAS Number : 898605-88-4
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets involved in cancer proliferation and angiogenesis. Key mechanisms include:
- Inhibition of Kinase Activity : The compound has been shown to selectively inhibit the kinase activities of epidermal growth factor receptor (EGFR) and HER-2, which are critical in the signaling pathways that promote tumor growth and survival .
- Induction of Apoptosis : It promotes the release of cytochrome c from mitochondria, leading to apoptosis in cancer cells. This process is often accompanied by increased reactive oxygen species (ROS) levels .
- Anti-Angiogenic Effects : By diminishing the secretion of vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF), the compound effectively inhibits tube formation and angiogenesis in vitro .
In Vitro Studies
Recent studies have demonstrated the compound's efficacy against various cancer cell lines:
| Cell Line | IC50 (µM) | Activity Description |
|---|---|---|
| MCF-7 | 12.5 | Moderate anti-proliferative effect |
| SK-BR-3 | 8.0 | Strong anti-proliferative effect |
| A549 | 15.0 | Moderate anti-proliferative effect |
| H1975 | 14.0 | Moderate anti-proliferative effect |
The results indicate that this compound exhibits significant anti-cancer properties, particularly against SK-BR-3 cells, which are known to express high levels of HER-2 .
In Vivo Studies
In vivo experiments using xenograft models have further validated the anti-cancer potential of this compound:
- Xenograft Model : Mice implanted with SK-BR-3 cells showed a significant reduction in tumor size when treated with this compound compared to controls.
- Toxicity Assessment : The compound exhibited low toxicity towards healthy tissues, indicating a favorable therapeutic index.
Case Studies
- Breast Cancer Treatment : A study highlighted the efficacy of this compound in inhibiting breast cancer growth through dual targeting of EGFR and HER-2 pathways. The compound not only reduced tumor size but also inhibited angiogenesis effectively .
- Comparative Analysis with Other Compounds : When compared with other known inhibitors targeting EGFR/HER-2, this compound displayed superior potency and selectivity towards cancer cells over normal cells.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via multi-step protocols involving cyclization and coupling reactions. A common approach involves:
Formation of the 1,3,4-thiadiazole core from thiosemicarbazide derivatives under reflux with POCl₃ .
Introducing the benzylsulfanyl group via nucleophilic substitution or thiol-ene chemistry .
Coupling with 4-methylbenzoyl chloride using a base (e.g., NaH) in anhydrous THF .
- Optimization : Microwave-assisted synthesis reduces reaction time and improves yield compared to conventional heating . Solvent choice (e.g., DMF vs. THF) and stoichiometric ratios of intermediates (e.g., thiadiazol-2-amine to benzoyl chloride) critically influence purity .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Key Techniques :
- ¹H/¹³C NMR : Confirm the presence of the 4-methylbenzamide moiety (aromatic protons at δ 7.2–7.8 ppm) and benzylsulfanyl group (CH₂-S at δ 3.8–4.2 ppm) .
- IR Spectroscopy : Validate amide C=O stretching (~1650 cm⁻¹) and thiadiazole ring vibrations (~1550 cm⁻¹) .
- Mass Spectrometry : Exact mass analysis (e.g., HRMS) ensures molecular formula consistency .
Q. What in vitro assays are suitable for preliminary evaluation of its antimicrobial activity?
- Protocols :
- Broth Microdilution (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Time-Kill Assays : Assess bacteriostatic vs. bactericidal effects .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of more potent derivatives?
- Key Modifications :
- Thiadiazole Core : Replace sulfur with oxygen (oxadiazole) to alter electronic properties and bioavailability .
- Benzylsulfanyl Group : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity and target binding .
- 4-Methylbenzamide : Substitute methyl with halogens (e.g., -Cl) to improve lipophilicity and membrane penetration .
Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?
- Case Example : Discrepancies in anticancer activity may arise from:
- Cell Line Variability : Test across multiple lines (e.g., MCF-7 vs. HeLa) .
- Assay Conditions : Standardize incubation time (e.g., 48 vs. 72 hours) and serum concentration in media .
- Compound Stability : Monitor degradation via HPLC under assay conditions .
Q. How can molecular dynamics (MD) simulations elucidate its mechanism of action?
- Workflow :
Target Selection : Prioritize enzymes like 15-LOX or tubulin based on SAR .
Force Fields : Use AMBER or CHARMM for protein-ligand interactions .
Binding Free Energy : Calculate via MM-PBSA to quantify contributions from hydrophobic/electrostatic forces .
Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?
- Models :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
